molecular formula C2H4N2S2 B12059264 Dithiooxamide-d4

Dithiooxamide-d4

Katalognummer: B12059264
Molekulargewicht: 124.23 g/mol
InChI-Schlüssel: OAEGRYMCJYIXQT-JBISRTOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dithiooxamide-d4, also known as ethanedithioamide-d4, is a deuterated form of dithiooxamide. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a sulfur-containing organic compound that has significant applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dithiooxamide-d4 can be synthesized through several methods. One common approach involves the thionation of amides using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the reaction of primary aliphatic amines with dithiooxamide . Additionally, the Willgerodt–Kindler reaction, which involves glyoxal, sulfur, and amines, is also employed for the synthesis of dithiooxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Dithiooxamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and sulfides, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Dithiooxamide-d4 exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can be used for the detection and determination of these ions in various samples . The molecular targets include divalent metal ions such as copper, cobalt, and nickel. The pathways involved in its mechanism of action include the formation of coordination complexes with these metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dithiooxamide-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial.

Eigenschaften

Molekularformel

C2H4N2S2

Molekulargewicht

124.23 g/mol

IUPAC-Name

N,N,N',N'-tetradeuterioethanedithioamide

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)/i/hD4

InChI-Schlüssel

OAEGRYMCJYIXQT-JBISRTOLSA-N

Isomerische SMILES

[2H]N([2H])C(=S)C(=S)N([2H])[2H]

Kanonische SMILES

C(=S)(C(=S)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.